Granisetron

概要

説明

準備方法

合成経路と反応条件

グラニセトロンは、擬似ザクロリンアルカリや3-高トロピンケトキシムなどの中間体を用いた一連の化学反応を通じて合成できます 。合成には以下が含まれます。

- アセトンジカルボン酸にマンニッヒ反応を行い、擬似ザクロリンアルカリを得る。

- 擬似ザクロリンアルカリをヒドロキシルアミンと反応させて、3-高トロピンケトキシムを調製する。

- 赤色アルミニウムとルイス酸、またはラネーニッケルを用いて、3-高トロピンケトキシムを触媒的に還元して3アルファ-高トロピンアルキルアミンを得る。これは、その後グラニセトロンを調製するために使用されます .

工業的製造方法

グラニセトロン塩酸塩注射液の工業的製造は、グラニセトロン塩酸塩、pH調整剤、等張化調整剤、安定化剤を注射用水中へ溶解し、原液を調製する工程から始まります。溶液のpHは4.5〜6.5に調整し、溶液を微細孔膜を用いて濾過します。 濾過した溶液を充填、密封、滅菌して最終製品を得ます .

化学反応の分析

反応の種類

グラニセトロンは、以下を含むさまざまな化学反応を受けます。

酸化: 酸素の付加または水素の除去を伴う。

還元: 水素の付加または酸素の除去を伴う。

置換: 1つの原子または原子団を別の原子または原子団で置き換える。

一般的な試薬と条件

グラニセトロンの合成で使用される一般的な試薬には、ヒドロキシルアミン、赤色アルミニウム、ルイス酸、ラネーニッケルなどがあります 。反応は通常、特定の温度やpHレベルなどの制御された条件下で行われます。

生成される主要な生成物

これらの反応から生成される主要な生成物は、グラニセトロンそのものであり、これはその後、医療目的のために塩酸塩の形に変換されます .

科学研究への応用

グラニセトロンは、以下を含む幅広い科学研究への応用があります。

化学: セロトニン受容体の相互作用を研究するためのモデル化合物として使用されます。

生物学: 神経伝達と受容体結合への影響について調査されています。

科学的研究の応用

Introduction to Granisetron

This compound is a selective serotonin 5-HT3 receptor antagonist primarily used to prevent nausea and vomiting associated with chemotherapy, radiation therapy, and surgery. Its efficacy in managing these symptoms has made it an essential component of antiemetic therapy in oncology and postoperative care. This article explores the diverse applications of this compound, focusing on its clinical uses, emerging research, and potential new applications.

Chemotherapy-Induced Nausea and Vomiting (CINV)

This compound is widely recognized for its role in preventing CINV. It is effective against both acute and delayed nausea and vomiting caused by highly emetogenic chemotherapy regimens. Clinical trials have demonstrated that this compound significantly reduces the incidence of nausea compared to placebo, making it a standard treatment option for patients undergoing chemotherapy .

Table 1: Efficacy of this compound in CINV

| Study Type | Population Size | Emetogenic Potential | This compound Dosage | Outcome Measure |

|---|---|---|---|---|

| Phase II/III Trials | 800+ patients | Moderate to High | 2 mg orally daily | Reduced nausea incidence |

| Randomized Trials | 300+ patients | High | Transdermal patch | Similar efficacy to oral form |

Postoperative Nausea and Vomiting (PONV)

This compound is also employed to prevent PONV, which can significantly affect recovery after surgery. Studies have shown that administering this compound before anesthesia can effectively minimize the risk of postoperative nausea . The drug's long half-life allows for sustained antiemetic effects, making it suitable for this application.

Chronic Pain Management

Recent research has indicated that this compound may possess analgesic properties beyond its antiemetic effects. A study comparing this compound with lidocaine showed that this compound could reduce pain sensitivity in facial skin, suggesting its potential use as a local anesthetic . This finding opens avenues for exploring this compound's role in pain management protocols.

Table 2: Comparison of this compound and Lidocaine in Pain Management

| Parameter | This compound | Lidocaine |

|---|---|---|

| Duration of Effect | Longer | Shorter |

| Pain Threshold Reduction | Moderate | Significant |

| Side Effects | Minimal swelling | Facial distortion possible |

Transdermal Delivery Systems

The development of transdermal this compound patches represents a significant advancement in drug delivery methods. These patches provide a continuous release of this compound over several days, maintaining stable plasma concentrations and improving patient adherence . Clinical trials have shown that transdermal this compound is as effective as oral formulations in preventing CINV.

Potential Use in Other Conditions

Research is ongoing into the use of this compound for conditions such as irritable bowel syndrome (IBS) and migraines. Preliminary studies suggest that its action on serotonin receptors may help alleviate symptoms associated with these disorders . However, further clinical trials are necessary to establish its efficacy and safety in these contexts.

Case Study 1: this compound in Chemotherapy Patients

A clinical trial involving over 800 cancer patients receiving highly emetogenic chemotherapy demonstrated that those treated with this compound experienced significantly lower rates of nausea compared to those receiving placebo. The trial highlighted the drug's effectiveness in both acute and delayed phases of CINV .

Case Study 2: Local Anesthetic Properties

In a randomized controlled trial comparing this compound with lidocaine for facial pain management, results indicated that while lidocaine provided a more pronounced immediate effect, this compound offered longer-lasting relief without significant side effects such as facial swelling . This suggests potential for its use as an alternative local anesthetic.

作用機序

グラニセトロンは、悪心と嘔吐を引き起こすシグナルの伝達に関与する5-HT3受容体を選択的に阻害することによって効果を発揮します 。 これらの受容体を遮断することによって、グラニセトロンはセロトニンの結合を防ぎ、それによって迷走神経と延髄の嘔吐中枢の活動を抑制します .

類似の化合物との比較

グラニセトロンは、オンダンセトロンやパロノセトロンなどの他の5-HT3受容体アンタゴニストと似ています 。 グラニセトロンは、5-HT3受容体に対する高い親和性と他の受容体タイプとの最小限の相互作用が特徴です 。 この特異性は、悪心と嘔吐を制御するための有効性と良好な副作用プロファイルに貢献しています .

類似の化合物のリスト

- オンダンセトロン

- パロノセトロン

- ドラセトロン

- トロピセトロン

グラニセトロンは、5-HT3受容体に対する強力かつ選択的な作用により、さまざまな臨床設定における悪心と嘔吐の管理における貴重なツールとなっています .

類似化合物との比較

Granisetron is similar to other 5-HT3 receptor antagonists, such as ondansetron and palonosetron . this compound is unique in its high affinity for the 5-HT3 receptor and its minimal interaction with other receptor types . This specificity contributes to its favorable side-effect profile and effectiveness in controlling nausea and vomiting .

List of Similar Compounds

- Ondansetron

- Palonosetron

- Dolasetron

- Tropisetron

This compound stands out due to its potent and selective action on the 5-HT3 receptors, making it a valuable tool in the management of nausea and vomiting in various clinical settings .

特性

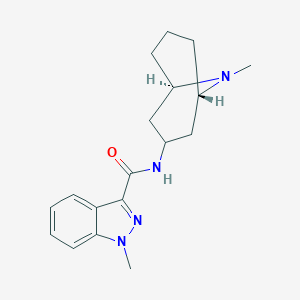

IUPAC Name |

1-methyl-N-[(1R,5S)-9-methyl-9-azabicyclo[3.3.1]nonan-3-yl]indazole-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N4O/c1-21-13-6-5-7-14(21)11-12(10-13)19-18(23)17-15-8-3-4-9-16(15)22(2)20-17/h3-4,8-9,12-14H,5-7,10-11H2,1-2H3,(H,19,23)/t12?,13-,14+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFWNKCLOYSRHCJ-AGUYFDCRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2CCCC1CC(C2)NC(=O)C3=NN(C4=CC=CC=C43)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1[C@@H]2CCC[C@H]1CC(C2)NC(=O)C3=NN(C4=CC=CC=C43)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

107007-99-8 (mono-hydrochloride) | |

| Record name | Granisetron [USAN:INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0109889090 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID0023111 | |

| Record name | Granisetron | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0023111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

Granisetron is a potent, selective antagonist of 5-HT3 receptors. The antiemetic activity of the drug is brought about through the inhibition of 5-HT3 receptors present both centrally (medullary chemoreceptor zone) and peripherally (GI tract). This inhibition of 5-HT3 receptors in turn inhibits the visceral afferent stimulation of the vomiting center, likely indirectly at the level of the area postrema, as well as through direct inhibition of serotonin activity within the area postrema and the chemoreceptor trigger zone. | |

| Record name | Granisetron | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00889 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

109889-09-0 | |

| Record name | Granisetron [USAN:INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0109889090 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Granisetron | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00889 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Granisetron | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0023111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-methyl-N-(9-methyl-9-azabicyclo[3.3.1]nonan-7-yl)indazole-3-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GRANISETRON | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WZG3J2MCOL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。